molecular formula C24H17F2N3O B2997314 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-73-3

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2997314
CAS No.: 866589-73-3
M. Wt: 401.417
InChI Key: PUPWVTZWYHGWNL-UHFFFAOYSA-N
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Description

Molecular Structure and Properties The compound 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline (hereafter referred to as Compound A) features a pyrazolo[4,3-c]quinoline core with three key substituents:

  • 3-position: A 4-fluorophenyl group.
  • 5-position: A 3-fluorobenzyl group.
  • 8-position: A methoxy group.

Key Attributes (from and ):

  • Molecular Formula: C₂₆H₂₂FN₃O₂.
  • Molecular Weight: 401.4 g/mol.
  • Exact Mass: 401.13397 g/mol.
  • XLogP3: 4.4 (moderate lipophilicity).
  • Topological Polar Surface Area (TPSA): 39.9 Ų (suggesting moderate solubility).
  • Rotatable Bonds: 4 (indicating moderate flexibility).

The fluorine atoms at the 3- and 5-positions likely enhance metabolic stability and binding affinity through hydrophobic interactions, while the 8-methoxy group may influence solubility and electronic properties .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-19-9-10-22-20(12-19)24-21(14-29(22)13-15-3-2-4-18(26)11-15)23(27-28-24)16-5-7-17(25)8-6-16/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPWVTZWYHGWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl groups: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Chemical Reactions Analysis

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 3-, 5-, and 8-Positions

The following table compares Compound A with structurally related pyrazolo[4,3-c]quinoline derivatives:

Compound Name 3-Position Substituent 5-Position Substituent 8-Position Substituent Molecular Formula XLogP3 TPSA (Ų) Key Differences vs. Compound A
Compound A (Target) 4-Fluorophenyl 3-Fluorobenzyl Methoxy C₂₆H₂₂FN₃O₂ 4.4 39.9 Reference compound
3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methyl]-8-methoxy () 4-Ethoxyphenyl 4-Fluorobenzyl Methoxy C₂₇H₂₄FN₃O₂ ~5.0* 39.9 Ethoxy (↑ lipophilicity), 4-F vs. 3-F benzyl
8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl) () 4-Methylphenyl 2-Fluorobenzyl Fluoro C₂₅H₁₉F₂N₃ ~4.2* 36.1 Fluoro (vs. methoxy), 2-F vs. 3-F benzyl
5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl) () 4-Methylphenyl 3-Fluorobenzyl 7,8-Dimethoxy C₂₆H₂₂FN₃O₂ ~4.6* 49.8 Additional 7-methoxy (↑ polarity)
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl) () 4-Fluorophenyl 3-Methylbenzyl 7,8-Dimethoxy C₂₆H₂₂FN₃O₂ ~4.5* 49.8 Methyl vs. fluorobenzyl, dual methoxy

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity :

  • Ethoxy substitution () increases XLogP3 compared to methoxy.
  • Fluorine at the 8-position () reduces TPSA and may enhance membrane permeability.

Steric and Binding Effects: 3-Fluorobenzyl (Compound A) vs. 2-fluorobenzyl (): The ortho-fluorine in the latter may introduce steric hindrance.

Pharmacological Implications

From and :

  • Pyrazolo[4,3-c]quinolines are explored for kinase inhibition, antimicrobial activity, and CNS targeting.
  • Fluorine substitutions (Compound A) improve metabolic stability and binding to hydrophobic pockets.
  • Methoxy groups (e.g., 8-position in Compound A) may enhance solubility but reduce passive diffusion.

Biological Activity

3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a pyrazoloquinoline core, which is known for its bioactive properties. The compound's molecular formula is C19H16F2N2O, and it has a molecular weight of 320.34 g/mol.

Biological Activities

Research indicates that pyrazoloquinolines exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported that pyrazoloquinolines possess significant anticancer properties. For instance, compounds within this class have shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Pyrazoloquinolines have been evaluated for their anti-inflammatory potential. They inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, which suggests their utility in treating inflammatory diseases .
  • Antimicrobial Properties : Some derivatives of pyrazoloquinolines have demonstrated antibacterial and antifungal activities against a range of pathogens. The structure-activity relationship (SAR) studies highlight key modifications that enhance antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Adenosine Receptor Modulation : Recent findings indicate that this compound may interact with adenosine A3 receptors, which are implicated in various physiological processes including inflammation and cancer progression .
  • Inhibition of Enzymatic Activity : Pyrazoloquinolines have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and cyclin-dependent kinases (CDKs) .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a related pyrazoloquinoline derivative in vitro against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent growth inhibition compared to control treatments .

Case Study 2: Anti-inflammatory Action

Another investigation assessed the anti-inflammatory effects of pyrazoloquinolines using an LPS-induced model. The results showed a significant reduction in nitric oxide levels at concentrations as low as 10 µM, comparable to established anti-inflammatory drugs .

Data Summary Table

Biological ActivityAssay TypeIC50 ValueReference
AnticancerMCF-7 Cell Line15 µM
Anti-inflammatoryRAW 264.7 Macrophages10 µM
AntimicrobialVarious PathogensVaries

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